

Technical Guide: 3-Bromo-2-(chloromethyl)pyridine in Pharmaceutical Research

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Compound of Interest

Compound Name: 3-Bromo-2-(chloromethyl)pyridine

Cat. No.: B053696

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-2-(chloromethyl)pyridine**, a key intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, a detailed synthesis protocol, its applications in drug development, and relevant safety information.

Core Properties of 3-Bromo-2-(chloromethyl)pyridine

CAS Number: 122851-69-8

3-Bromo-2-(chloromethyl)pyridine is a halogenated pyridine derivative recognized for its utility as a versatile building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its structure incorporates a reactive chloromethyl group and a bromine atom on the pyridine ring, offering multiple sites for chemical modification.

Physicochemical Data

Property	Value	Source
Molecular Formula	C ₆ H ₅ BrClN	ChemBlink
Molecular Weight	206.47 g/mol	ChemBlink
Melting Point	46-46.5 °C	ChemBlink
Boiling Point	237.9 ± 25.0 °C at 760 Torr	ChemBlink
Density	1.631 ± 0.06 g/cm ³	ChemBlink
Solubility	Slightly soluble in water (3.7 g/L at 25 °C)	ChemBlink
Flash Point	97.7 ± 23.2 °C	ChemBlink
Appearance	Not specified, likely a solid at room temperature	Inferred from melting point

Spectroscopic Data

While a complete set of spectroscopic data for **3-Bromo-2-(chloromethyl)pyridine** is not readily available in the public domain, analysis of its structural analogue, 2-bromo-6-chloromethylpyridine, provides expected spectral characteristics. Researchers synthesizing or utilizing this compound should perform their own analytical characterization (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm identity and purity.

Synthesis of 3-Bromo-2-(chloromethyl)pyridine: An Experimental Protocol

The following is a representative, multi-step synthesis protocol adapted from methodologies reported for structurally similar compounds. This protocol should be performed by trained chemists in a controlled laboratory setting.

Objective: To synthesize **3-Bromo-2-(chloromethyl)pyridine** from a suitable starting material. A plausible synthetic route involves the bromination of 2-methylpyridine followed by chlorination of the methyl group.

Materials:

- 2-Methylpyridine (2-picoline)
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
- Carbon tetrachloride (CCl_4) or other suitable non-polar solvent
- N-Chlorosuccinimide (NCS)
- Hydrochloric acid (HCl)
- Sodium bicarbonate (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Organic solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexanes)

Procedure:

Step 1: Bromination of 2-Methylpyridine to yield 3-Bromo-2-methylpyridine

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylpyridine in a suitable solvent like acetic acid or sulfuric acid.
- Slowly add the brominating agent, such as bromine (Br_2) or N-Bromosuccinimide (NBS), to the solution while stirring. The reaction may be exothermic and require cooling.
- Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- After completion, cool the mixture to room temperature and carefully neutralize it with a base, such as sodium hydroxide or sodium bicarbonate solution.
- Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

- Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to obtain 3-Bromo-2-methylpyridine.

Step 2: Chlorination of 3-Bromo-2-methylpyridine to yield **3-Bromo-2-(chloromethyl)pyridine**

- In a flask suitable for photochemical reactions (e.g., quartz), dissolve the 3-Bromo-2-methylpyridine from Step 1 in a dry, non-polar solvent such as carbon tetrachloride.
- Add a radical initiator, like benzoyl peroxide or AIBN.
- While stirring vigorously, add N-Chlorosuccinimide (NCS) to the mixture.
- Irradiate the reaction mixture with a UV lamp to initiate the free-radical chlorination. The reaction temperature should be maintained, typically at the reflux temperature of the solvent.
- Monitor the reaction by TLC or GC until the starting material is consumed.
- Cool the reaction mixture and filter off the succinimide byproduct.
- Wash the filtrate with an aqueous solution of sodium bicarbonate and then with water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent by rotary evaporation.
- Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **3-Bromo-2-(chloromethyl)pyridine**.

Characterization: The final product should be characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Drug Development

3-Bromo-2-(chloromethyl)pyridine is a valuable building block in medicinal chemistry, primarily due to its bifunctional nature. The pyridine ring is a common scaffold in many biologically active compounds, and the bromo and chloromethyl groups provide handles for a variety of chemical transformations.

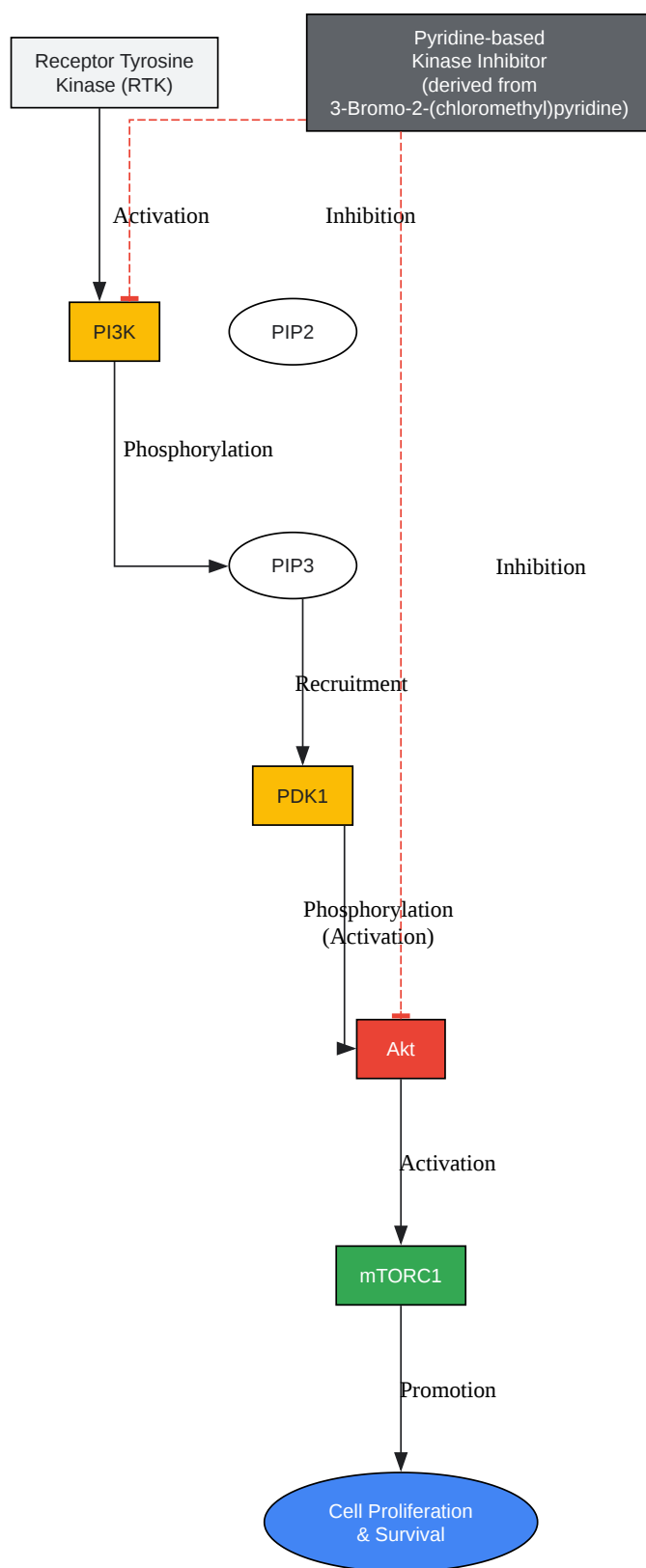
Its primary application is in the synthesis of substituted pyridine derivatives for the development of kinase inhibitors. Pyridine-based structures are prevalent in numerous FDA-approved kinase inhibitors, where the pyridine nitrogen often forms a key hydrogen bond interaction with the hinge region of the kinase ATP-binding site.

Role in Kinase Inhibitor Synthesis

The bromine atom on the pyridine ring is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The chloromethyl group is a reactive electrophile that can be used to introduce a variety of side chains through nucleophilic substitution reactions. This dual reactivity enables the construction of large and diverse libraries of compounds for high-throughput screening.

Representative Signaling Pathway: PI3K/Akt/mTOR

Derivatives of substituted pyridines have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in cell proliferation, survival, and metabolism, and is often dysregulated in cancer.

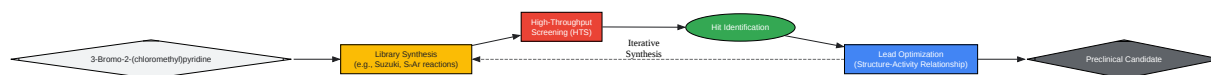


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Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Workflow in Drug Discovery

The use of **3-Bromo-2-(chloromethyl)pyridine** in a drug discovery campaign, particularly within a fragment-based approach, can be visualized as a systematic workflow.



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Caption: Drug discovery workflow using **3-Bromo-2-(chloromethyl)pyridine**.

Safety and Handling

3-Bromo-2-(chloromethyl)pyridine is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

- Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.
- Precautionary Statements:
 - Wear protective gloves, protective clothing, eye protection, and face protection.
 - Avoid breathing dust/fume/gas/mist/vapors/spray.
 - Use only outdoors or in a well-ventilated area.
 - IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
 - IF ON SKIN: Wash with plenty of soap and water.
 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

3-Bromo-2-(chloromethyl)pyridine is a valuable and versatile intermediate for the synthesis of novel compounds in the field of drug discovery. Its dual reactivity allows for the creation of diverse chemical libraries, particularly for the development of kinase inhibitors targeting critical signaling pathways in diseases such as cancer. Proper handling and a thorough understanding of its chemical properties are essential for its safe and effective use in a research setting.

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